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Abstract
Hexamethyl tungsten, W(CH₃)₆, stands as a landmark molecule in organometallic chemistry,

challenging initial predictions of its structure and providing valuable insights into the bonding

and geometry of high-coordination number transition metal complexes. First synthesized in

1973 by Wilkinson and Shortland, its molecular geometry was initially presumed to be

octahedral.[1] However, subsequent, more definitive studies employing single-crystal X-ray

diffraction, gas-phase electron diffraction, and computational analysis have unequivocally

established a distorted trigonal prismatic geometry.[1][2] This guide provides a comprehensive

technical overview of the molecular geometry of hexamethyl tungsten, detailing the

experimental and computational evidence that has shaped our current understanding. It is

intended for researchers, scientists, and professionals in drug development and related fields

who require a deep understanding of the structural chemistry of this unique compound.

Molecular Geometry and Structure
The most striking feature of hexamethyl tungsten is its non-octahedral, distorted trigonal

prismatic molecular geometry.[1] The tungsten atom is coordinated to six methyl groups, with

the overall arrangement of the WC₆ core possessing C₃ᵥ symmetry. When the hydrogen atoms

of the methyl groups are considered, the overall molecular symmetry is reduced to C₃.[1][2]

This structure can be visualized as two parallel triangular faces of methyl carbons, eclipsed

with respect to each other, with the tungsten atom situated between them. The distortion from a

perfect trigonal prism (D₃ₕ symmetry) is significant and arises from two distinct sets of
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tungsten-carbon bonds and associated C-W-C bond angles.[1] One set of three methyl groups

is positioned closer to the tungsten atom, forming a smaller triangular face, and exhibits wider

C-W-C bond angles. Conversely, the other trio of methyl groups is located further from the

tungsten center, defining a larger triangular face, with more acute C-W-C bond angles.[1]

The deviation from the commonly observed octahedral geometry for six-coordinate complexes

is attributed to a second-order Jahn-Teller distortion.[1]

Quantitative Structural Data
The precise bond lengths and angles of hexamethyl tungsten have been determined through

single-crystal X-ray diffraction and corroborated by gas-phase electron diffraction and

computational studies. The key structural parameters are summarized in the tables below.

Table 1: Bond Lengths in Hexamethyl Tungsten
Bond

Single-Crystal X-ray
Diffraction (Å)

Gas-Phase Electron
Diffraction (Å)

W-C (shorter) ~2.108 -

W-C (longer) ~2.188 -

Note: Gas-phase electron diffraction provides an average bond length, which is influenced by

both the shorter and longer bonds and molecular vibrations.

Table 2: Bond Angles in Hexamethyl Tungsten
Angle

Single-Crystal X-ray
Diffraction (°)

Gas-Phase Electron
Diffraction (°)

C-W-C (wider) 94-97 -

C-W-C (narrower) 75-78 -

Note: The ranges in the X-ray diffraction data reflect the slight variations observed in the crystal

structure.
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The definitive determination of hexamethyl tungsten's molecular geometry is a result of the

synergistic application of single-crystal X-ray diffraction, gas-phase electron diffraction, and

computational chemistry.

Synthesis of Hexamethyl Tungsten
The synthesis of hexamethyl tungsten is challenging due to its thermal instability and

sensitivity to air and moisture.[1]

Original Synthesis (Wilkinson and Shortland, 1973): This method involves the reaction of

tungsten hexachloride (WCl₆) with methyllithium (CH₃Li) in diethyl ether.[1][3] However, this

procedure often results in low and variable yields.[4] An interesting historical note reveals that

trace amounts of oxygen were inadvertently crucial for the success of the original synthesis.[5]

Improved Synthesis (Wilkinson and Galyer, 1976): A more reliable and higher-yielding

synthesis was later developed using trimethylaluminium (Al(CH₃)₃) as the methylating agent in

the presence of trimethylamine.[1][6] The reaction proceeds as follows:

WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[1]

An alternative route utilizing dimethylzinc (Zn(CH₃)₂) has also been reported:

WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (where X = F, Cl)[1]

Single-Crystal X-ray Diffraction
The seminal single-crystal X-ray diffraction study by Seppelt and Pfennig provided the first

definitive solid-state structure of hexamethyl tungsten.[4][7]

Experimental Protocol:

Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by recrystallization

from acetone at -90°C.[7]

Data Collection: X-ray diffraction data were collected at a low temperature of -163°C to

mitigate thermal decomposition of the highly volatile and unstable compound.[2][7]
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Structure Solution and Refinement: The collected diffraction data were processed to solve

and refine the crystal structure, revealing the distorted trigonal prismatic geometry. The

Cambridge Structural Database (CSD) entry for this structure is ZOSXEK.[7]

Gas-Phase Electron Diffraction
Gas-phase electron diffraction (GED) studies by Volden and coworkers were instrumental in

demonstrating that the non-octahedral structure of hexamethyl tungsten is an intrinsic

property of the molecule and not a result of crystal packing forces.[8]

Experimental Protocol:

Sample Introduction: The highly volatile hexamethyl tungsten was introduced into the

diffraction apparatus as a gaseous stream through a nozzle.[9]

Electron Beam Interaction: A high-energy electron beam was passed through the gaseous

sample, and the resulting diffraction pattern was recorded.[9]

Data Analysis: The diffraction intensities were analyzed to determine the internuclear

distances and angles, confirming a trigonal prismatic structure with either D₃ₕ or C₃ᵥ

symmetry in the gas phase.[8]

Computational Studies
Theoretical calculations, notably by Kaupp, have provided a deeper understanding of the

electronic factors favoring the distorted trigonal prismatic geometry.[10][11]

Computational Methodology:

Methods: Ab initio and density functional theory (DFT) calculations were employed to

determine the equilibrium structure of hexamethyl tungsten.[10][11]

Key Findings: These calculations confirmed that the distorted trigonal prism with C₃

symmetry is the energy minimum structure. A regular trigonal prismatic geometry (D₃ₕ) was

found to be a transition state at a slightly higher energy (approximately 20 kJ/mol).[2][10][11]

The inclusion of electron correlation was crucial for accurately predicting the structure.[12]
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Visualizations
Molecular Structure of Hexamethyl Tungsten
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Caption: Distorted trigonal prismatic geometry of W(CH₃)₆.
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Caption: Workflow for determining W(CH₃)₆ molecular geometry.

Conclusion
The molecular geometry of hexamethyl tungsten is a compelling example of how advanced

experimental and computational techniques can overturn long-held assumptions in chemistry.

Its distorted trigonal prismatic structure, a departure from the expected octahedral

arrangement, has spurred significant interest in the factors governing the geometries of high-

coordination number d⁰ transition metal complexes. The detailed structural data and

methodologies presented in this guide provide a solid foundation for researchers and

professionals working with this and related organometallic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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